The mechanism of action for ethyl-3,4-dihydroxybenzoate has been explored in the context of fibroblast cultures. It has been shown to inhibit the synthesis of collagen by reducing the activity of prolyl 4-hydroxylase, an enzyme crucial for the post-translational modification of procollagen1. This inhibition does not occur at the pretranslational level, as mRNA levels for procollagen were not affected, suggesting a post-translational mechanism1. Similarly, ethyl-3,4-dihydroxybenzoate has been found to induce cell autophagy and apoptosis in esophageal squamous cell carcinoma cells. The cytotoxic effects are mediated by the up-regulation of genes such as NDRG1 and BNIP3, which are involved in cell cycle regulation and cellular metabolism2. These findings suggest that benzoate derivatives can interact with cellular processes at multiple levels, influencing both enzyme activity and gene expression.
The studies on ethyl-3,4-dihydroxybenzoate have demonstrated potential medical applications, particularly in the treatment of fibrotic diseases and cancer. The compound's ability to inhibit collagen synthesis suggests it could be used to treat conditions characterized by excessive collagen accumulation, such as keloids1. Additionally, its pro-apoptotic and autophagy-inducing effects on cancer cells indicate a potential role in cancer therapy, as seen in the study on esophageal squamous cell carcinoma cells2.
While not directly related to ethyl 4-bromo-3-methylbenzoate, the study of methyl 4-hydroxybenzoate, a common cosmetic, drug, and food preservative, provides context for the use of benzoate derivatives in these industries3. The antimicrobial properties of these compounds make them valuable as preservatives, ensuring the safety and longevity of various products.
The research on 4-ethoxybenzoic acid, another benzoate derivative, has shown that it can inhibit the formation of Staphylococcus aureus biofilms and potentiate the effects of vancomycin, an antibiotic4. This suggests that benzoate derivatives could be used to enhance the efficacy of existing antibiotics and combat biofilm-associated infections.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7